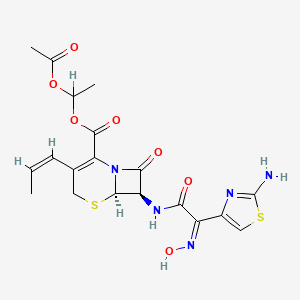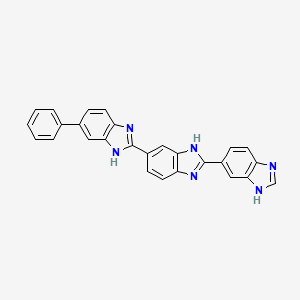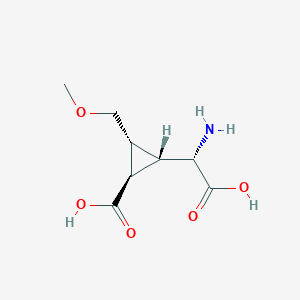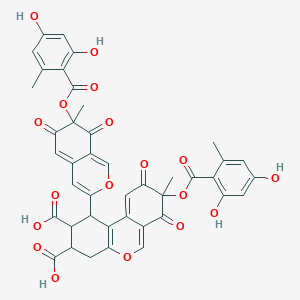
Diazaphilonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diazaphilonic acid is a natural product found in Talaromyces flavus with data available.
Applications De Recherche Scientifique
Biomedical Advances
Diazaphilonic acid, under the broader category of diazeniumdiolates (also known as NONOates), has been foundational in biomedical research. Initially a pure research project, diazeniumdiolates have become integral in understanding nitric oxide's (NO) chemical biology and designing therapeutic advancements. Their physicochemical properties have been crucial for various biomedical applications (Keefer, 2011).
Agricultural Chemical Wastewater Treatment
Research has explored treating agricultural chemical wastewater containing compounds like diazenesul fonic acid. Techniques like light catalytic oxidation and charcoal absorption have shown effectiveness in reducing the chemical oxygen demand (COD) content of wastewater containing these compounds (Li Zhi-xiang, 2008).
Corrosion Inhibition
Diazoles, which include diazaphilonic acid derivatives, have been investigated as corrosion inhibitors for mild steel in acidic environments. Their efficiency increases with concentration, and their adsorption follows the Frumkin isotherm. There's a noted interdependence between the diazoles' electronic parameters, chemical structure, and their inhibiting properties (Popova et al., 2004).
Organic Chemistry
In organic chemistry, diazaphilonic acid and its derivatives are employed in various reactions. For example, diazo compounds have been used in Ag(I)-catalyzed reactions with amines and alkynylbenzaldehydes to produce benzazepines and dihydroisoquinolines (Xiao et al., 2015).
Conversion in Chemical Biology
Diazaphilonic acid derivatives are significant in chemical biology, where azides are converted into diazo compounds. This conversion is efficient even in the presence of other functional groups and has substantial utility in chemical biology (Chou & Raines, 2013).
New Inhibitors in Biomedical Research
Diazaborines, a new class of boron-based warheads for serine proteases inhibition, have been synthesized from diazaphilonic acid derivatives. These compounds have shown to inhibit human neutrophil elastase with low µM IC50 values and are selective towards it (António et al., 2018).
Materials Science
Aryldiazonium salts, related to diazaphilonic acid, are used for modifying gold colloids and surfaces in materials science. Their strong adherence to surfaces makes them critical in applications like electronics, sensors, and power sources (Ahmad et al., 2021).
Neuronal Toxicity Prevention
Diazoxide, related to diazaphilonic acid, shows potential in preventing neuronal toxicity induced by certain compounds, uncovering neuroprotective effects of mitochondrial ATP-sensitive K(+) channels' agonists (Kowaltowski et al., 2006).
Propriétés
Nom du produit |
Diazaphilonic acid |
|---|---|
Formule moléculaire |
C42H32O18 |
Poids moléculaire |
824.7 g/mol |
Nom IUPAC |
8-(2,4-dihydroxy-6-methylbenzoyl)oxy-1-[7-(2,4-dihydroxy-6-methylbenzoyl)oxy-7-methyl-6,8-dioxoisochromen-3-yl]-8-methyl-7,9-dioxo-1,2,3,4-tetrahydrobenzo[c]chromene-2,3-dicarboxylic acid |
InChI |
InChI=1S/C42H32O18/c1-15-5-18(43)9-24(45)30(15)39(55)59-41(3)28(47)8-17-7-26(57-13-22(17)35(41)49)34-32-20-12-29(48)42(4,60-40(56)31-16(2)6-19(44)10-25(31)46)36(50)23(20)14-58-27(32)11-21(37(51)52)33(34)38(53)54/h5-10,12-14,21,33-34,43-46H,11H2,1-4H3,(H,51,52)(H,53,54) |
Clé InChI |
AVQJCGDWAMKGEN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1C(=O)OC2(C(=O)C=C3C=C(OC=C3C2=O)C4C(C(CC5=C4C6=CC(=O)C(C(=O)C6=CO5)(C)OC(=O)C7=C(C=C(C=C7C)O)O)C(=O)O)C(=O)O)C)O)O |
Synonymes |
diazaphilonic acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(4-Benzyl-piperazin-1-yl)-(4-tert-butyl-phenyl)-methyl]-phenol](/img/structure/B1240678.png)
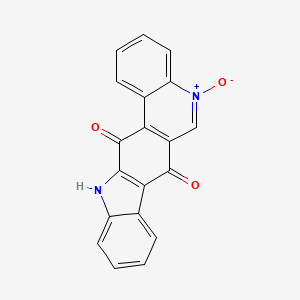
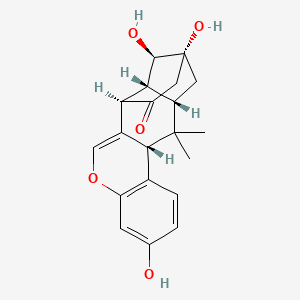
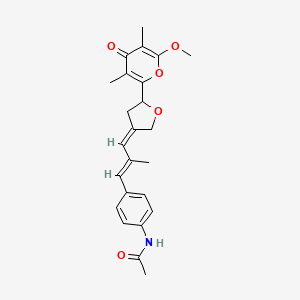
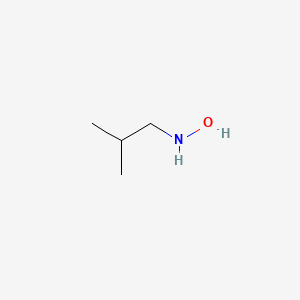
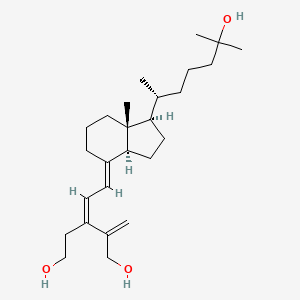
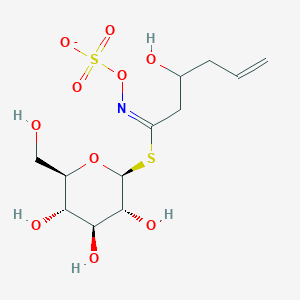
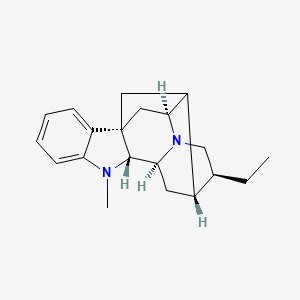
![2-(3,4-dimethylphenyl)-N'-[(E)-(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]quinoline-4-carbohydrazide](/img/structure/B1240693.png)
![7-[(4Z)-3-(aminomethyl)-4-methoxyiminopyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;hydroxy-methyl-methylidene-oxo-lambda6-sulfane](/img/structure/B1240694.png)
